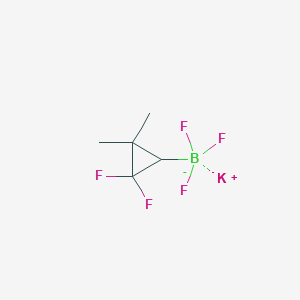
(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a multifaceted chemical with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structural components make it a valuable subject for scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Synthesis of (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone typically involves the combination of its constituent parts through controlled reactions. The synthetic routes may involve:
Nucleophilic substitution reactions, where (6-ethyl-5-fluoropyrimidin-4-yl) is activated to react with pyrrolidine.
Condensation reactions to form the methanone bridge between the pyrrolidinyl and pyrazolyl groups.
Precision in controlling reaction conditions like temperature, pressure, and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production scales up these reactions with optimized parameters, ensuring consistency and cost-effectiveness. Techniques such as continuous flow reactors may be employed to handle larger quantities while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation
It can participate in oxidation reactions, potentially modifying the pyrrolidinyl or pyrazolyl groups.
Reduction
Reduction reactions might alter the functional groups attached to the pyrrolidinyl or pyrazolyl moieties.
Substitution
Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidinyl and pyrazolyl rings.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often require precise temperature control and inert atmospheres.
Major Products
Products of these reactions include modified analogs of the original compound, with alterations in the pyrrolidinyl, pyrazolyl, or pyrimidinyl groups, leading to compounds with potentially different or enhanced properties.
Scientific Research Applications
The compound finds extensive use in scientific research due to its versatile properties:
Chemistry
It serves as a precursor or intermediate in the synthesis of more complex molecules.
Biology
Studies often explore its interaction with biological molecules, investigating its potential as a biochemical probe.
Medicine
Industry
Industrial applications may involve its use in material science, particularly in the development of novel polymers or as a catalyst in certain reactions.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets. Its structure enables it to bind with high affinity to particular enzymes or receptors, influencing their activity. Pathways involved may include modulation of enzyme activity, receptor binding, and alteration of signaling pathways. Understanding these interactions at the molecular level is crucial for developing its applications in medicine and biology.
Comparison with Similar Compounds
In comparison to other similar compounds, (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone stands out due to its unique combination of structural elements. For instance, the presence of both pyrrolidinyl and pyrazolyl groups in a single molecule provides a distinct set of chemical and biological properties not found in similar compounds such as (6-ethyl-5-fluoropyrimidin-4-yl)hydroxypyrrolidinone or trimethylpyrazolylmethanone analogs.
Properties
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN5O2/c1-5-13-15(18)16(20-9-19-13)25-12-6-7-23(8-12)17(24)14-10(2)21-22(4)11(14)3/h9,12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVZSVGXUYBUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=C(N(N=C3C)C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
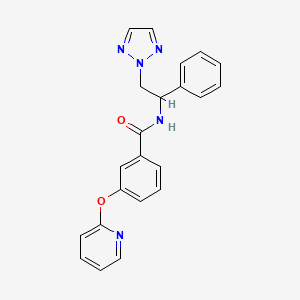
![2-methyl-4-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenyl)-1,3-oxazole](/img/structure/B2960067.png)

![1-(1,2-benzoxazol-3-yl)-N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}methanesulfonamide](/img/structure/B2960069.png)
![N-[3-(benzyloxy)pyridin-2-yl]benzenesulfonamide](/img/structure/B2960070.png)
![2-[(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(propyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2960074.png)
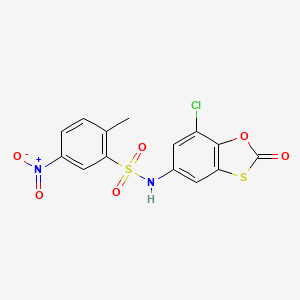
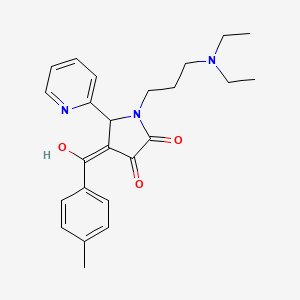
![(2E)-4-oxo-4-({4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}amino)but-2-enoic acid](/img/structure/B2960078.png)
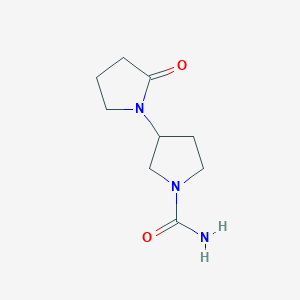


![5-cyclopropyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2960085.png)
